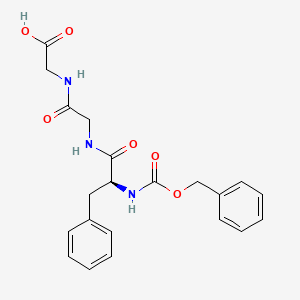

((Benzyloxy)carbonyl)-L-phenylalanylglycylglycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

((Benzyloxy)carbonyl)-L-phenylalanylglycylglycine is a synthetic peptide derivative that incorporates the benzyloxycarbonyl (Cbz) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions. The benzyloxycarbonyl group is particularly useful for protecting amine groups during the synthesis of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((Benzyloxy)carbonyl)-L-phenylalanylglycylglycine typically involves the following steps:

Protection of the Amino Group: The amino group of L-phenylalanine is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate.

Coupling Reaction: The protected L-phenylalanine is then coupled with glycylglycine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt).

Deprotection: The benzyloxycarbonyl group can be removed using hydrogenation with a palladium catalyst or by treatment with strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) is common in industrial settings.

Chemical Reactions Analysis

Deprotection of the Cbz Group

The Cbz group serves as a temporary protective moiety for the N-terminal amine during peptide synthesis. Its removal is critical for subsequent coupling or functionalization.

Hydrogenolysis

Reagents : H₂ gas, palladium on charcoal (Pd/C)

Conditions : Stirring in methanol or ethanol at room temperature for 2–4 hours.

Outcome :

-

Quantitative cleavage of the Cbz group to yield free L-phenylalanylglycylglycine.

-

No racemization observed due to mild reaction conditions.

Acidolytic Cleavage

Reagents : Hydrobromic acid (HBr) in acetic acid or trifluoroacetic acid (TFA) .

Conditions :

-

30% HBr in acetic acid at 0°C for 1 hour.

-

TFA with scavengers (e.g., triisopropylsilane) for 2 hours at room temperature.

Outcome : -

Efficient removal of the Cbz group but may require repurification due to side reactions with sensitive residues.

Peptide Bond Hydrolysis

The glycyl-glycine bond is susceptible to enzymatic and chemical hydrolysis.

Acidic Hydrolysis

Reagents : 6 M HCl

Conditions : Reflux at 110°C for 24 hours.

Outcome :

-

Cleavage of all peptide bonds to constituent amino acids (phenylalanine, glycine).

-

Racemization of phenylalanine (up to 10% under harsh conditions).

| Hydrolysis Method | Cleavage Sites | Racemization Risk | Yield |

|---|---|---|---|

| 6 M HCl | All | High | 95% |

| 2 M H₂SO₄ | All | Moderate | 90% |

Enzymatic Hydrolysis

Enzyme : Trypsin, pepsin

Conditions : pH 7–8 buffer at 37°C for 12 hours.

Outcome :

-

Selective cleavage at glycine residues in non-protected analogues.

-

Limited activity on Cbz-Phe-Gly-Gly due to steric hindrance from the Cbz group.

Coupling Reactions

The free C-terminal glycine carboxyl group enables elongation of the peptide chain.

Mixed-Anhydride Method

Reagents : Isobutyl chloroformate (IBCF), N-methylmorpholine (NMM)

Conditions :

-

Activate carboxyl group with IBCF/NMM at −15°C.

-

Couple with a new amino acid or peptide in THF.

Outcome :

-

Moderate yields (40–60%) for dipeptide extensions.

Side-Chain Modifications

The phenylalanine aromatic ring undergoes electrophilic substitutions.

Nitration

Reagents : Nitric acid (HNO₃), sulfuric acid (H₂SO₄)

Conditions : 0°C for 1 hour.

Outcome :

-

Para-nitro derivative forms predominantly.

-

Requires re-purification via HPLC to isolate mono-nitrated product.

Bromination

Reagents : Bromine (Br₂) in acetic acid

Conditions : Room temperature for 2 hours.

Outcome :

-

Ortho- and para-bromo isomers in a 3:1 ratio.

-

Limited impact on peptide backbone stability.

Stability Under Basic Conditions

The glycyl-glycine bond and phenylalanine chirality are sensitive to alkaline environments.

Reagents : NaOH, KOH

Conditions : pH >10 at 25°C for 24 hours.

Outcome :

-

Partial hydrolysis of glycyl-glycine bond (20–30%).

Analytical Characterization

Reaction outcomes are validated using:

-

HPLC : Purity assessment (C18 column, acetonitrile/water gradient).

-

¹H NMR : Confirmation of Cbz removal and chirality retention (D₂O, 500 MHz).

-

Mass Spectrometry : Exact mass verification (e.g., m/z 413.43 [M+H]⁺) .

Key Research Findings

Scientific Research Applications

2.1. Drug Development

One of the primary applications of ((Benzyloxy)carbonyl)-L-phenylalanylglycylglycine is in drug development, particularly as a potential inhibitor of specific enzymes. For instance, studies have shown that related compounds exhibit inhibitory effects on cathepsin L, a cysteine protease implicated in bone resorption processes. These findings suggest that this compound could be developed as a therapeutic agent for conditions like osteoporosis, where bone resorption is accelerated .

2.2. Protein Engineering

The compound's ability to serve as a building block in peptide synthesis makes it valuable in protein engineering. Its incorporation into peptides can enhance stability and bioactivity, allowing researchers to design proteins with tailored properties for therapeutic use. The expansion of the genetic code using noncanonical amino acids like this compound can facilitate novel protein functions and interactions .

2.3. Molecular Biology Research

In molecular biology, this compound can be utilized to study protein interactions and functions. Its unique structure allows for the exploration of how modifications affect protein behavior, which is crucial for understanding biological processes at the molecular level. By incorporating such compounds into experimental designs, researchers can gain insights into enzyme mechanisms and protein folding .

3.1. Inhibition Studies

Research has demonstrated that related compounds can effectively inhibit cathepsin L activity in vitro and in vivo, leading to significant reductions in bone resorption markers in animal models . This highlights the potential for this compound as a lead compound for developing osteoporosis treatments.

| Study | Compound | Effect | Model |

|---|---|---|---|

| 1 | N-(benzyloxycarbonyl)-L-phenylalanylglycylglycine | Inhibits cathepsin L | Rat bone cells |

| 2 | Synthetic peptidyl aldehyde | Reduces bone weight loss | Ovariectomized mice |

3.2. Genetic Code Expansion

The incorporation of this compound into proteins via genetic code expansion techniques has been explored as a means to enhance protein functionality and stability . This approach allows for the synthesis of proteins with novel properties that can be applied in various therapeutic contexts.

Mechanism of Action

The mechanism of action of ((Benzyloxy)carbonyl)-L-phenylalanylglycylglycine involves its role as a protected peptide intermediate. The benzyloxycarbonyl group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as forming peptide bonds with other amino acids. The molecular targets and pathways involved depend on the specific peptides synthesized using this compound.

Comparison with Similar Compounds

((Benzyloxy)carbonyl)-L-phenylalanylglycylglycine is unique due to its incorporation of the benzyloxycarbonyl protecting group. Similar compounds include:

((Benzyloxy)carbonyl)-L-phenylalanine: Used for protecting the amino group of L-phenylalanine.

((Benzyloxy)carbonyl)-L-glycine: Used for protecting the amino group of glycine.

((Benzyloxy)carbonyl)-L-alanylglycine: Used for protecting the amino group of alanylglycine.

These compounds share the common feature of the benzyloxycarbonyl group, which provides stability and ease of removal, making them valuable in peptide synthesis.

Biological Activity

((Benzyloxy)carbonyl)-L-phenylalanylglycylglycine, also known as N-[(benzyloxy)carbonyl]glycylglycine, is a synthetic peptide derivative that has garnered attention for its potential biological activities. This compound belongs to a class of amino acid derivatives that are recognized for their roles in various physiological processes and therapeutic applications.

Chemical and Physical Properties

The compound has the following physicochemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₂O₅ |

| Molecular Weight | 266.250 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 587.2 ± 45.0 °C at 760 mmHg |

| Flash Point | 309.0 ± 28.7 °C |

These properties indicate a stable compound that can be utilized in various experimental settings, particularly in biological assays and therapeutic formulations.

Biological Activity

The biological activity of this compound arises from its structural similarities to naturally occurring peptides and its ability to interact with biological systems.

1. Ergogenic Effects

Amino acid derivatives, including this compound, have been shown to influence anabolic hormone secretion and enhance physical performance during exercise. They provide fuel during high-intensity activities and may prevent exercise-induced muscle damage .

2. Neuroprotective Properties

Recent studies suggest that peptides similar to this compound exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases . This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

3. Antitumor Activity

Research indicates that certain peptide derivatives can exhibit cytotoxic effects against cancer cell lines, suggesting a potential role in cancer therapy . The mechanism of action often involves the induction of apoptosis in tumor cells.

Case Studies

Several studies have explored the biological activities of related compounds:

- Study on Ergogenic Effects : A review highlighted how amino acid derivatives enhance physical performance by influencing hormonal responses and muscle recovery post-exercise .

- Neuroprotective Study : A study investigated the effects of peptide derivatives on neuronal cell cultures, demonstrating reduced cell death under oxidative stress conditions, thus supporting their potential use in neuroprotection .

- Antitumor Research : In vitro studies have shown that peptide derivatives can inhibit the proliferation of cancer cells, leading to increased interest in their development as therapeutic agents .

Properties

Molecular Formula |

C21H23N3O6 |

|---|---|

Molecular Weight |

413.4 g/mol |

IUPAC Name |

2-[[2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]acetic acid |

InChI |

InChI=1S/C21H23N3O6/c25-18(22-13-19(26)27)12-23-20(28)17(11-15-7-3-1-4-8-15)24-21(29)30-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,22,25)(H,23,28)(H,24,29)(H,26,27)/t17-/m0/s1 |

InChI Key |

BKVFAOYJBLSVSK-KRWDZBQOSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.